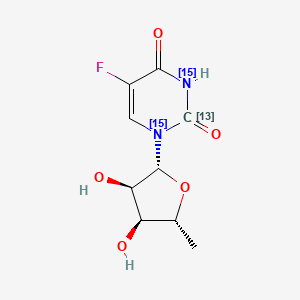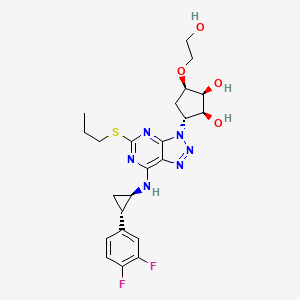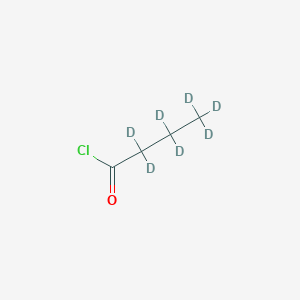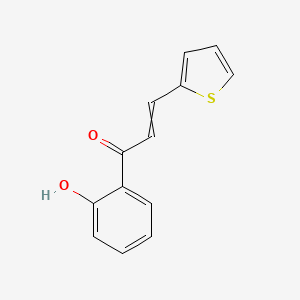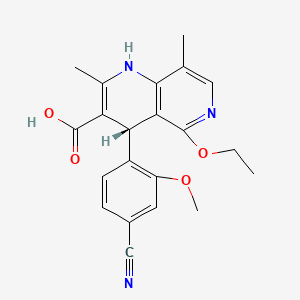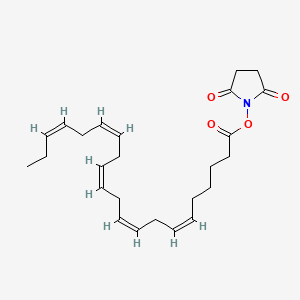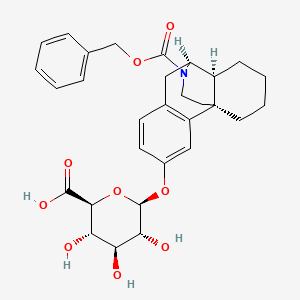
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves multiple steps. The starting material, dextromethorphan, undergoes a series of reactions including demethylation, benzyloxycarbonyl protection, and glucuronidation . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide can undergo various chemical reactions such as:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Catalysts: Acid or base catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or demethylated compounds .
Wissenschaftliche Forschungsanwendungen
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical methods and as an intermediate in the synthesis of other compounds.
Biology: Studying the metabolic pathways and biotransformation of dextromethorphan.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of dextromethorphan and its metabolites.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of dextromethorphan, it may interact with the central nervous system, particularly the NMDA (N-methyl-D-aspartate) receptors . This interaction can influence neurotransmission and modulate various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 b-D-O-Glucuronide: A deuterated analog used in proteomics research.
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan Beta-D-O-Glucuronide: Another similar compound used in neurology research.
Uniqueness
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan b-D-O-Glucuronide is unique due to its specific structure and metabolic origin. Its glucuronide conjugation enhances its solubility and facilitates its excretion from the body . This property makes it particularly useful in studying the metabolism and pharmacokinetics of dextromethorphan .
Eigenschaften
Molekularformel |
C30H35NO9 |
|---|---|
Molekulargewicht |
553.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9S,10S)-17-phenylmethoxycarbonyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO9/c32-23-24(33)26(27(35)36)40-28(25(23)34)39-19-10-9-18-14-22-20-8-4-5-11-30(20,21(18)15-19)12-13-31(22)29(37)38-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22-26,28,32-34H,4-5,8,11-14,16H2,(H,35,36)/t20-,22+,23+,24+,25-,26+,28-,30+/m1/s1 |
InChI-Schlüssel |
TWXLLCNCSDELMS-ZZJDVIINSA-N |
Isomerische SMILES |
C1CC[C@]23CCN([C@H]([C@H]2C1)CC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)OCC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


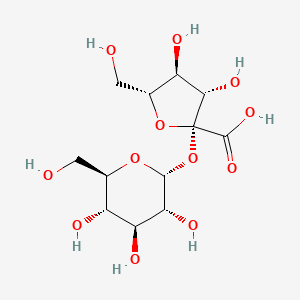


![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
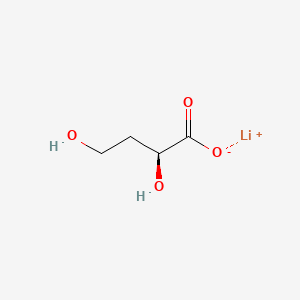
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
